molecular formula C8H6Cl3NaO5S B14148402 Sodium 2,4,5-trichlorophenoxyethyl sulfate CAS No. 3570-61-4

Sodium 2,4,5-trichlorophenoxyethyl sulfate

Cat. No.: B14148402
CAS No.: 3570-61-4
M. Wt: 343.5 g/mol
InChI Key: NTOCDDPMRUNYHP-UHFFFAOYSA-M
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Preparation Methods

The synthesis of sodium 2,4,5-trichlorophenoxyethyl sulfate involves the sulfation of 2,4,5-trichlorophenoxyethanol. This process typically requires the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions . Industrial production methods often involve the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates . The reaction conditions are optimized to ensure the efficient incorporation of the sulfate group into the target molecule.

Chemical Reactions Analysis

Sodium 2,4,5-trichlorophenoxyethyl sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 2,4,5-trichlorophenoxyethyl sulfate involves its interaction with plant cells. Upon application, the compound is absorbed by the plant and undergoes decomposition to release active products that interfere with plant growth and development . The molecular targets include enzymes involved in cell wall synthesis and other metabolic pathways, leading to the inhibition of growth and eventual plant death.

Comparison with Similar Compounds

Sodium 2,4,5-trichlorophenoxyethyl sulfate is similar to other organosulfates like sodium tetradecyl sulfate and sodium dodecyl sulfate. it is unique in its specific application as a herbicide and its distinct molecular structure . Other similar compounds include:

Properties

CAS No.

3570-61-4

Molecular Formula

C8H6Cl3NaO5S

Molecular Weight

343.5 g/mol

IUPAC Name

sodium;2-(2,4,5-trichlorophenoxy)ethyl sulfate

InChI

InChI=1S/C8H7Cl3O5S.Na/c9-5-3-7(11)8(4-6(5)10)15-1-2-16-17(12,13)14;/h3-4H,1-2H2,(H,12,13,14);/q;+1/p-1

InChI Key

NTOCDDPMRUNYHP-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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